molecular formula C8H9BrN2O B2611096 6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one CAS No. 1935299-64-1

6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one

Cat. No. B2611096
CAS RN: 1935299-64-1
M. Wt: 229.077
InChI Key: YPKZBBATABCWIR-UHFFFAOYSA-N
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Description

6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one (6-Br-2-CPMP) is an organic compound with a unique structure and properties. It is a cyclic compound containing two nitrogen atoms, a bromine atom, and a cyclopropylmethyl group. 6-Br-2-CPMP has a wide range of applications in scientific research, including its use as a synthetic intermediate, a drug target, and a therapeutic agent. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Br-2-CPMP.

Scientific Research Applications

Essential Role of Ancillary Ligand in Color Tuning of Iridium Complexes

Research has explored the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. These complexes exhibit a wide range of redox and emission properties, influenced by the nature of the ancillary tetrazolate ligand. This study highlights the potential of these complexes in the development of organic light-emitting devices and as markers for biological labeling, showcasing the impact of ligand choice on the photophysical performance of the complexes (Stagni et al., 2008).

Stereochemistry in Drug Synthesis

Investigations into the displacement chemistry of 1,1-difluorocyclopropyldibenzosuberanyl substrates have improved the synthesis of LY335979 trihydrochloride, a multidrug resistance modulator. This study demonstrates the significance of stereochemistry in the development of pharmaceuticals, offering insights into the optimization of drug synthesis processes (Barnett et al., 2004).

Novel Acyclonucleosides Synthesis

The synthesis of multi-substituted pyridazin-6-ones through selective bromination and their reactions with various agents have been explored, presenting a method for developing new acyclonucleosides. This research contributes to the field of medicinal chemistry, offering pathways for creating novel therapeutic agents (Choi et al., 1991).

Pyrazinyl-Imidazo[1,2-a]pyridines Synthesis

A method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines has been developed, utilizing 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine and various 2-aminopyridines. This research opens new avenues for the synthesis of complex pyridine derivatives, potentially useful in drug development and other chemical applications (Michael Raymond et al., 2010).

Synthesis of Substituted Pyridazine Diamines

The development of substituted pyridazine-3,6-diamines as medicinal chemistry scaffolds has been reported. This research highlights the synthetic challenges and solutions in accessing pyridazine derivatives, which are of interest for their potential therapeutic applications (Wlochal & Bailey, 2015).

properties

IUPAC Name

6-bromo-2-(cyclopropylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-4-8(12)11(10-7)5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKZBBATABCWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one

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